3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring, a piperidine ring, and a cyclopropylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic conditions.
Cyclopropylpyridazine Synthesis: The cyclopropylpyridazine moiety can be prepared via a cyclization reaction involving cyclopropylamine and a suitable pyridazine precursor.
Coupling Reactions: The final step involves coupling the pyrazine ring with the cyclopropylpyridazine moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile: shares structural similarities with other pyrazine and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c19-11-16-18(21-8-7-20-16)24-9-5-13(6-10-24)12-25-17-4-3-15(22-23-17)14-1-2-14/h3-4,7-8,13-14H,1-2,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNROEDGPOEOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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